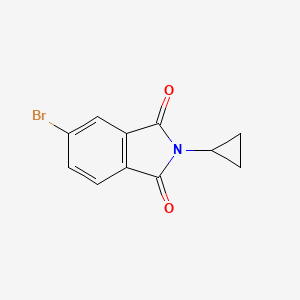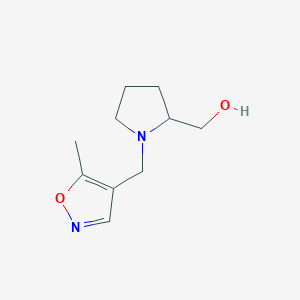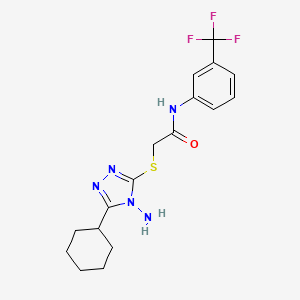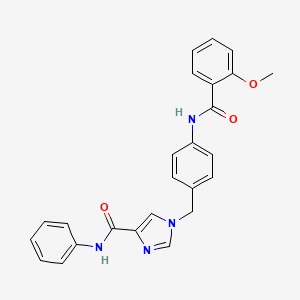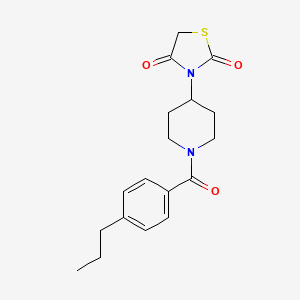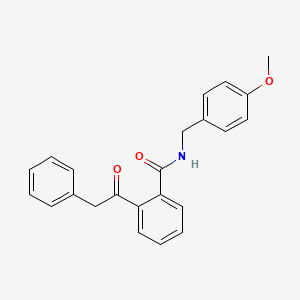
N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzamide” is a chemical compound with the CAS Number: 329929-12-6 . Its molecular weight is 359.42 .
Physical and Chemical Properties The compound is a solid . The IUPAC name for this compound is N-(4-methoxybenzyl)-2-(phenylacetyl)benzamide . The InChI code for this compound is 1S/C23H21NO3/c1-27-19-13-11-18 (12-14-19)16-24-23 (26)21-10-6-5-9-20 (21)22 (25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3, (H,24,26) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
This compound is utilized in chemical synthesis and modification processes. For instance, its derivative, 4-methoxybenzyl-4-nitrophenylcarbonate, has been applied for the N-protection of amidinonaphthol, demonstrating its suitability for the multiparallel solution phase synthesis of substituted benzamidines. Such protective groups are crucial for facilitating the synthesis of complex molecules by protecting reactive sites during intermediary steps (C. Bailey et al., 1999).
Antimicrobial and Antioxidant Activities
Research on derivatives of this compound has shown promising antimicrobial and antioxidant activities. A study highlighted the isolation of a new benzamide from endophytic Streptomyces, showcasing its antimicrobial activities against several pathogens and antioxidant properties. This suggests potential for developing new antimicrobial and antioxidant agents based on this compound's structure (Xue-Qiong Yang et al., 2015).
Antifungal Evaluation
Another area of research involves the synthesis and antifungal evaluation of N-(4-halobenzyl)amides, related structurally to the compound of interest. These studies evaluate the influence of structural changes on inhibitory activity against various Candida species, indicating the compound's relevance in developing antifungal agents (Ricardo Carneiro Montes et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to explore new packing motifs, such as pi-stacked rods encased in triply helical hydrogen-bonded amide strands. These studies provide insights into the structural basis of self-assembly processes and the design of novel materials (M. Lightfoot et al., 1999).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition. Novel Schiff's bases, structurally similar to N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide, have been synthesized and evaluated for their efficacy in protecting mild steel against corrosion. This research opens avenues for the development of effective corrosion inhibitors in industrial applications (Priyanka Singh et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZISWNJNBYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)


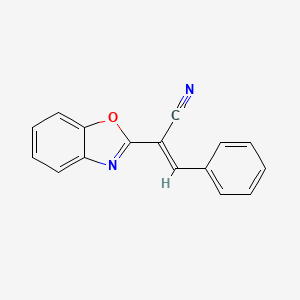
![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)

